Cas no 1548899-50-8 (Citreaglycon A)

Citreaglycon A 化学的及び物理的性質
名前と識別子
-
- Citreaglycon A
-
- インチ: 1S/C27H20O11/c1-27(36-2)8-10-7-9-3-4-11-16(14(9)21(30)15(10)26(35)38-27)22(31)18-23(32)17-13(37-24(18)20(11)29)6-5-12(19(17)28)25(33)34/h5-7,28-31H,3-4,8H2,1-2H3,(H,33,34)
- InChIKey: SGMVNYNOSSVWEJ-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC(C(O)=O)=C2O)OC2=C1C(O)=C1C3=C(C=C4CC(OC)(C)OC(=O)C4=C3O)CCC1=C2O
Citreaglycon A Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C596350-10mg |
Citreaglycon A |
1548899-50-8 | 10mg |
$1642.00 | 2023-05-18 | ||
TRC | C596350-1mg |
Citreaglycon A |
1548899-50-8 | 1mg |
$207.00 | 2023-05-18 |
Citreaglycon A 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
Citreaglycon Aに関する追加情報
Professional Introduction to Citreaglycon A (CAS No. 1548899-50-8)
Citreaglycon A, a naturally occurring compound with the chemical identifier CAS No. 1548899-50-8, has garnered significant attention in the field of chemobiology and pharmaceutical research. This sesquiterpene glycoside, isolated primarily from the plant Citrus medica (also known as bitter orange), exhibits a unique structural framework that has sparked extensive interest among scientists exploring its potential biological activities.
The molecular structure of Citreaglycon A features a complex arrangement of hydroxyl and glycosidic groups, which contribute to its distinctive chemical properties. Recent advancements in spectroscopic techniques and computational chemistry have enabled a more detailed understanding of its conformational dynamics and interactions with biological targets. These insights have been pivotal in elucidating the compound's mechanism of action, particularly in contexts involving enzyme inhibition and cellular signaling pathways.
In the realm of drug discovery, Citreaglycon A has been studied for its potential therapeutic applications. Notably, preliminary research suggests that it may possess anti-inflammatory and antioxidant properties, making it a candidate for developing novel treatments for chronic inflammatory diseases and oxidative stress-related conditions. The compound's ability to modulate key signaling cascades, such as NF-κB and MAPK, has been a focal point of investigation, with promising results indicating its efficacy in preclinical models.
One of the most intriguing aspects of Citreaglycon A is its role as a natural product with multifaceted biological activities. Studies have demonstrated its interaction with various proteins, including those involved in metabolic regulation and immune response. The compound's glycosidic moiety appears to be critical for these interactions, suggesting that modifications to this region could enhance its pharmacological profile. This has opened up avenues for synthetic chemists to develop derivatives with improved bioavailability and target specificity.
The synthesis of Citreaglycon A remains a challenging yet rewarding endeavor due to its intricate stereochemistry. Researchers have employed biocatalytic approaches, leveraging enzymes such as glycosyltransferases, to streamline the production process. These methods not only improve yield but also reduce environmental impact, aligning with the growing emphasis on sustainable chemistry practices. The development of efficient synthetic routes has been instrumental in making large-scale production feasible, thereby facilitating further pharmacological exploration.
Recent clinical trials have begun to explore the safety and efficacy of Citreaglycon A in human populations. While still in early stages, these trials have shown encouraging results in managing symptoms associated with certain inflammatory conditions. The compound's dual action on both innate and adaptive immune responses makes it particularly promising for therapeutic applications where immune modulation is key. Additionally, its potential role in neuroprotection has not been overlooked, with ongoing studies investigating its effects on neurodegenerative disorders.
The future of Citreaglycon A research lies in interdisciplinary collaboration between chemists, biologists, and clinicians. By integrating high-throughput screening technologies with traditional pharmacognostical methods, scientists can accelerate the discovery of novel applications for this compound. Furthermore, advancements in nanotechnology have opened up possibilities for delivering Citreaglycon A using targeted nanoparticles, which could enhance its therapeutic efficacy while minimizing side effects.
In conclusion, Citreaglycon A (CAS No. 1548899-50-8) represents a fascinating example of how natural products continue to inspire innovation in pharmaceutical science. Its unique chemical structure and diverse biological activities underscore its potential as a lead compound for drug development. As research progresses, we can anticipate further revelations about its mechanisms of action and new therapeutic applications that will benefit human health.
1548899-50-8 (Citreaglycon A) Related Products
- 877635-58-0(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate)
- 1423024-76-3(3-(4-aminopiperidin-1-yl)oxolan-2-one dihydrochloride)
- 449211-72-7(4-Cyclopropylmethoxy-benzenesulfonyl chloride)
- 2228180-23-0(thiolan-3-yl sulfamate)
- 2320889-25-4(1-(1,3-thiazol-2-yl)-4-2-(trifluoromethyl)benzoylpiperazin-2-one)
- 1804893-96-6(6-Cyano-2-methylnicotinoyl chloride)
- 2248261-18-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate)
- 2229134-79-4(1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one)
- 1208641-35-3(1-(3,4-dimethoxyphenyl)methyl-3-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}urea)
- 2152645-00-4(2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)




